



Application Notes and Protocols for DEAC Uncaging in Cells

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Compound of Interest					
Compound Name:	Fmoc-Lys(DEAC)-OH				
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-diethylaminocoumarin (DEAC) and its derivatives as photosensitive caging groups for the controlled release of bioactive molecules in cellular environments.

Introduction to DEAC Uncaging

Photolabile caging groups are essential tools in cell biology and drug development, enabling the precise spatiotemporal control of cellular processes. By "caging" a bioactive molecule with a photolabile protecting group, its activity is temporarily blocked. Irradiation with light of a specific wavelength cleaves the caging group, releasing the active molecule in a controlled manner.

DEAC and its derivatives are a class of coumarin-based caging groups that offer several advantages, including sensitivity to visible light, which is less phototoxic to cells than UV light, and options for two-photon excitation, allowing for highly localized uncaging in three dimensions. This technology is particularly valuable for studying rapid cellular events, such as neurotransmission and second messenger signaling.

Wavelength and Light Source Selection

The choice of wavelength and light source is critical for efficient and specific DEAC uncaging while minimizing cellular damage. The optimal wavelength depends on the specific DEAC



derivative being used.

- DEAC: The parent compound, 7-diethylaminocoumarin, has an absorption maximum in the near-UV range, making it suitable for uncaging with UV light sources.
- DEAC450: This derivative is engineered to have a red-shifted absorption spectrum, with a maximum around 450 nm.[1][2][3][4] This allows for uncaging with blue light, which is generally less harmful to cells than UV light.[5][6] For one-photon excitation, blue lasers (e.g., 473 nm) or LEDs are effective.[5]
- Two-Photon Uncaging: A key advantage of DEAC derivatives is their suitability for two-photon excitation. This nonlinear optical process provides high spatial resolution, confining the uncaging event to the focal volume of a high-powered laser. For DEAC450-caged compounds, a laser tuned to approximately 900 nm is highly effective for two-photon uncaging.[1][2][3][4] This wavelength is poorly absorbed by a related caging group, CDNI, which is efficiently uncaged at 720 nm, enabling powerful two-color uncaging experiments.

Commonly used light sources for DEAC uncaging include:

- Arc Lamps: Xenon or mercury arc lamps can be used for wide-field illumination.
- Lasers: Provide high-intensity, monochromatic light ideal for precise spatial control. Pulsed lasers, such as Ti:sapphire lasers, are required for two-photon uncaging.
- Light Emitting Diodes (LEDs): Offer a cost-effective and stable light source for one-photon uncaging, particularly with blue-shifted DEAC derivatives.

Quantitative Data for DEAC Derivatives

The efficiency of a caged compound is determined by its photophysical properties. The following table summarizes key quantitative data for DEAC450, a widely used derivative.



Compound	λmax (nm)	Molar Extinction Coefficient (ε) (M ⁻¹ cm ⁻¹)	Quantum Yield (Φ)	Notes
DEAC450-cGMP	453	43,000	0.18	Highly photosensitive caged cGMP photolyzed with blue light.[5][6]

Experimental Protocols

The following are generalized protocols for preparing and using DEAC-caged compounds in cell culture. Specific parameters may need to be optimized for different cell types and experimental goals.

Protocol 1: Loading DEAC-Caged Compounds into Adherent Cells

Materials:

- Adherent cells cultured on glass-bottom dishes or coverslips
- DEAC-caged compound of interest
- Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium
- Loading buffer (if required, e.g., containing a mild detergent like Pluronic F-127 for AM-ester derivatives)
- Microscope equipped with the appropriate light source for uncaging

Procedure:

 Cell Preparation: Culture adherent cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.



 Prepare Loading Solution: Dissolve the DEAC-caged compound in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in a balanced salt solution or serum-free medium to the final working concentration. For membrane-permeant AM-ester derivatives, a loading buffer containing Pluronic F-127 may be used to improve solubility and cell loading.

Loading the Cells:

- Remove the culture medium from the cells.
- Wash the cells once with the balanced salt solution.
- Add the loading solution to the cells and incubate at 37°C for a time optimized for your cell type and compound (typically 30-60 minutes).

Washing:

- Remove the loading solution.
- Wash the cells two to three times with the balanced salt solution or fresh medium to remove extracellular caged compound.
- Uncaging and Imaging:
 - Mount the dish or coverslip on the microscope stage.
 - Locate the cells of interest.
 - Deliver a brief pulse of light at the appropriate wavelength and intensity to uncage the compound.
 - Simultaneously or subsequently, image the cellular response using appropriate microscopy techniques (e.g., fluorescence imaging of a reporter, electrophysiological recording).

Protocol 2: Uncaging in Whole-Cell Patch-Clamp Configuration



Materials:

- Cells or tissue slices for electrophysiology
- · Patch-clamp rig with a microscope
- DEAC-caged compound
- · Internal solution for the patch pipette
- Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution

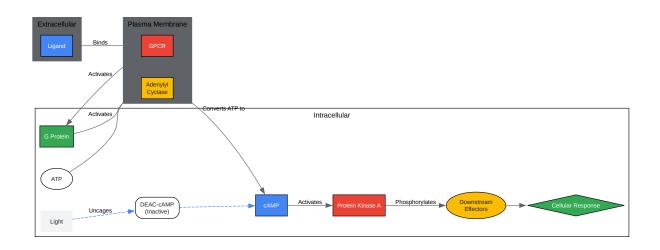
Procedure:

- Prepare Internal Solution: Dissolve the DEAC-caged compound directly into the internal solution for the patch pipette at the desired final concentration.
- Establish Whole-Cell Configuration:
 - Obtain a gigaseal on a target cell with a patch pipette containing the DEAC-caged compound.
 - Rupture the cell membrane to achieve the whole-cell configuration.
- Diffusion: Allow the caged compound to diffuse from the pipette into the cell for several minutes. The time required will depend on the size of the cell and the pipette.
- Uncaging and Recording:
 - Position the light source to illuminate the cell or a specific subcellular region.
 - Deliver a light pulse to uncage the compound.
 - Record the resulting electrical activity of the cell using the patch-clamp amplifier.

Signaling Pathways and Visualizations

DEAC-caged compounds are frequently used to study neuronal signaling pathways. Below are diagrams of cAMP and cGMP signaling pathways commonly investigated using this technology.

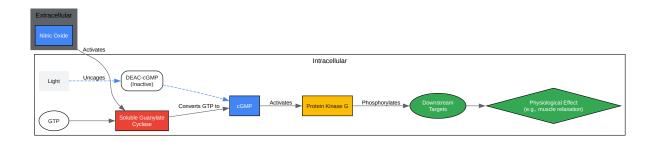




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Caption: cAMP signaling pathway initiated by GPCR activation or by light-induced uncaging of DEAC-cAMP.

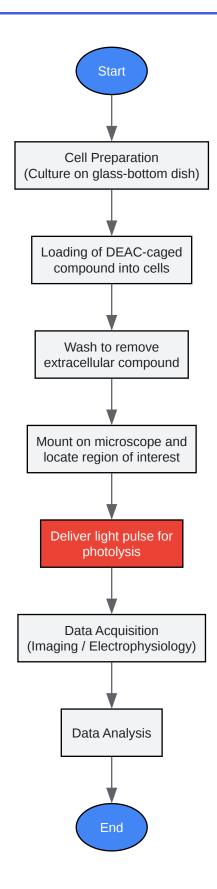




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Caption: cGMP signaling pathway activated by nitric oxide or by photo-uncaging of DEAC-cGMP.





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Caption: General experimental workflow for a DEAC uncaging experiment in cultured cells.



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